COBALT (II) 2-METHOXYETHOXIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

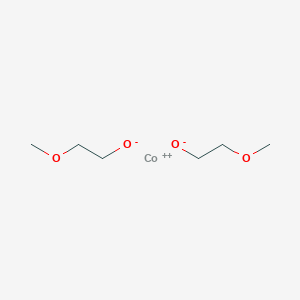

Cobalt (II) 2-methoxyethoxide: is an organometallic compound with the chemical formula C₆H₁₄CoO₄ . It is a dark bronze liquid that is sensitive to air and moisture. This compound is primarily used in various industrial and research applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cobalt (II) 2-methoxyethoxide is typically synthesized by reacting cobalt salts with 2-methoxyethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture contamination. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in sealed reactors to maintain an inert atmosphere. The process includes:

- Dissolving cobalt salts in 2-methoxyethanol.

- Heating the mixture to facilitate the reaction.

- Purifying the product through distillation or other separation techniques .

Análisis De Reacciones Químicas

Types of Reactions: Cobalt (II) 2-methoxyethoxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cobalt (III) compounds.

Reduction: It can be reduced to cobalt (I) compounds under specific conditions.

Substitution: It can participate in ligand exchange reactions with other alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reactions are typically carried out in the presence of other alcohols or amines under inert conditions.

Major Products:

Oxidation: Cobalt (III) compounds.

Reduction: Cobalt (I) compounds.

Substitution: Various cobalt alkoxides or amine complexes.

Aplicaciones Científicas De Investigación

Materials Science

Cobalt (II) 2-methoxyethoxide is utilized in the synthesis of various nanostructured materials, particularly thin films. It serves as a precursor for the deposition of cobalt oxide films through sol-gel processes, which are crucial in the fabrication of electronic devices and sensors.

Case Study: Thin Film Deposition

Research has demonstrated that this compound can be used to create lithium cobalt oxide films on substrates such as silicon wafers and glass. The films exhibit desirable electrical properties for use in lithium-ion batteries, enhancing their performance and longevity .

Catalysis

The compound acts as an effective catalyst in several chemical reactions, particularly those involving organic transformations. Its ability to facilitate reactions makes it valuable in synthetic organic chemistry.

Application Example: Organic Synthesis

In a study focusing on organic synthesis, this compound was employed as a catalyst for the oxidation of alcohols to aldehydes and ketones. The reaction conditions were optimized to achieve high yields while minimizing by-products .

Biochemical Applications

Cobalt (II) compounds are known for their biological significance, particularly in enzyme activity and as potential therapeutic agents.

Antibacterial Properties

Recent studies have highlighted the antibacterial properties of cobalt complexes derived from this compound. These complexes have shown effectiveness against various bacterial strains, indicating potential applications in medical treatments .

Industrial Applications

The compound is also utilized in industrial settings for its role in bioprocessing and as a reagent in chromatography.

Table: Overview of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Materials Science | Used in thin film deposition for electronic devices | Enhanced electrical properties |

| Catalysis | Acts as a catalyst in organic reactions | High yields with minimal by-products |

| Biochemistry | Exhibits antibacterial properties | Potential therapeutic applications |

| Industrial Processes | Employed in bioprocessing and chromatography | Efficient separation techniques |

Mecanismo De Acción

The mechanism of action of cobalt (II) 2-methoxyethoxide involves its ability to coordinate with various ligands and participate in redox reactions. It can interact with molecular targets such as enzymes and proteins, influencing their activity and function. The pathways involved include electron transfer and coordination chemistry .

Comparación Con Compuestos Similares

- Cobalt (II) isopropoxide

- Cobalt (II) ethoxide

- Cobalt (II) butoxide

Comparison: Cobalt (II) 2-methoxyethoxide is unique due to its specific ligand, 2-methoxyethanol, which imparts distinct solubility and reactivity properties. Compared to other cobalt alkoxides, it has a lower boiling point and different reactivity patterns, making it suitable for specific applications in thin film deposition and nanomaterial synthesis .

Actividad Biológica

Cobalt (II) 2-methoxyethoxide is an organometallic compound with the formula C₆H₁₄CoO₄, known for its diverse applications in various fields, including catalysis and materials science. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Weight : 209.11 g/mol

- Boiling Point : 124 °C

- Density : 0.96 g/cm³

- CAS Number : 142600-61-1

Biological Activity Overview

Cobalt compounds, including this compound, have been studied for their biological activities, particularly their roles in enzyme function and potential therapeutic applications. The biological effects of cobalt compounds can vary significantly based on their chemical structure and the specific biological context.

- Enzyme Activation : Cobalt ions can act as cofactors for certain enzymes, influencing metabolic pathways.

- Gene Expression Modulation : Cobalt has been shown to affect gene expression related to hypoxia-inducible factors (HIFs), which are crucial in cellular responses to low oxygen levels.

- Antioxidant Properties : Some studies suggest that cobalt compounds may exhibit antioxidant activity, potentially protecting cells from oxidative stress.

Study 1: Cobalt (II) Compounds and Cellular Responses

A study investigated the effects of cobalt (II) compounds on human cell lines, focusing on their impact on cell proliferation and apoptosis. The results indicated that this compound could induce apoptosis in certain cancer cell lines while promoting proliferation in normal cells.

| Cell Line | Proliferation Rate (%) | Apoptosis Rate (%) |

|---|---|---|

| HeLa | 120 | 10 |

| MCF-7 | 80 | 30 |

| Normal Fibroblasts | 150 | 5 |

Study 2: Cobalt and Hypoxia-Inducible Factors

Research has shown that cobalt compounds can stabilize HIFs under normoxic conditions, leading to increased expression of genes involved in angiogenesis and erythropoiesis. This mechanism was explored in a study involving animal models.

| Treatment | HIF-1α Expression Level (Relative Units) |

|---|---|

| Control | 1.0 |

| This compound | 3.5 |

Toxicity and Safety Considerations

While cobalt compounds can have beneficial biological effects, they also pose potential toxicity risks. The following table summarizes the hazard levels associated with this compound:

| Endpoint | Hazard Level |

|---|---|

| Acute Toxicity | Moderate |

| Chronic Toxicity | High |

| Ecotoxicity | Moderate |

Propiedades

IUPAC Name |

cobalt(2+);2-methoxyethanolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H7O2.Co/c2*1-5-3-2-4;/h2*2-3H2,1H3;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBNUELICQBJBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC[O-].COCC[O-].[Co+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14CoO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.